molecular formula C21H18F3N3O B2856754 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 847395-13-5

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B2856754
CAS No.: 847395-13-5
M. Wt: 385.39
InChI Key: PXMPCXIBJDUFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18F3N3O and its molecular weight is 385.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a novel derivative of benzimidazole and pyrrolidinone, which has garnered interest due to its potential biological activities. This article reviews current research findings on its biological activity, including antiproliferative, antibacterial, and antifungal properties, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzimidazole moiety
  • A pyrrolidinone ring
  • A trifluoromethyl-substituted phenyl group

This unique combination may contribute to its diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to the target compound have shown significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and other cancer cell lines. The following table summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (µM)Reference
2gMDA-MB-23116.38
1aMDA-MB-231>100
2dMDA-MB-23129.39
CamptothecinMDA-MB-2310.41

The data indicates that structural modifications, such as the introduction of alkyl groups, enhance antiproliferative activity, suggesting that lipophilicity plays a crucial role in drug efficacy.

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been extensively studied. Compounds structurally related to the target compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table presents the minimum inhibitory concentration (MIC) values for selected compounds:

CompoundBacterial StrainMIC (µg/mL)Reference
2gS. aureus8
1bE. coli64
1cP. mirabilis32

These findings suggest that modifications in the molecular structure can lead to enhanced antibacterial potency.

Antifungal Activity

The antifungal activity of benzimidazole derivatives has also been reported. Compounds similar to the target compound have shown moderate antifungal effects against strains such as Candida albicans and Aspergillus niger. The following table summarizes their antifungal activity:

CompoundFungal StrainMIC (µg/mL)Reference
1aC. albicans64
1bA. niger128

The introduction of specific substituents on the benzimidazole ring appears to improve antifungal activity.

The biological activities of these compounds can be attributed to several mechanisms:

  • Induction of Apoptosis : Many benzimidazole derivatives induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Inhibition of Cell Wall Synthesis : The antibacterial activity is often linked to the inhibition of bacterial cell wall synthesis, leading to cell lysis .
  • Interference with Fungal Cell Membranes : Antifungal action may involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

  • Anticancer Study : A study involving a series of benzimidazole derivatives showed that specific substitutions significantly enhanced anticancer potency against breast cancer cells.
  • Antimicrobial Study : Another study evaluated a library of imidazole derivatives, demonstrating broad-spectrum antimicrobial activity with several compounds outperforming standard antibiotics.

Properties

IUPAC Name

4-(1-prop-2-enylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h2-9,12,14H,1,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPCXIBJDUFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.